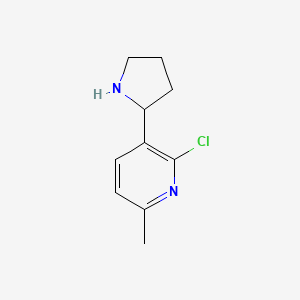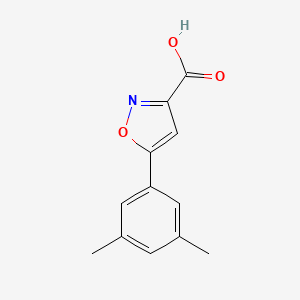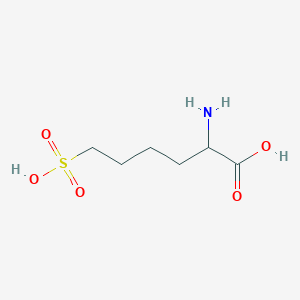
2-Amino-6-sulfohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-sulfohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-sulfohexanoic acid typically involves the introduction of the sulfonic acid group into the hexanoic acid backbone. One common method is the sulfonation of 6-aminohexanoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The starting material, 6-aminohexanoic acid, is reacted with sulfur trioxide in a solvent such as dichloromethane. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-sulfohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The sulfonic acid group can be reduced to a sulfonamide group (-SO2NH2) using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 2-nitro-6-sulfohexanoic acid.
Reduction: Formation of 2-amino-6-sulfonamidehexanoic acid.
Substitution: Formation of 2-alkylamino-6-sulfohexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-sulfohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and protein modification.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and as an additive in various industrial processes.
Wirkmechanismus
2-Amino-6-sulfohexanoic acid can be compared with other similar compounds such as 6-aminohexanoic acid and 2-amino-5-sulfohexanoic acid. While all these compounds share a similar hexanoic acid backbone, the presence and position of the sulfonic acid group confer unique properties to this compound. For instance, the sulfonic acid group at the 6th position enhances its solubility and reactivity compared to 6-aminohexanoic acid, which lacks this functional group. Additionally, the specific positioning of the sulfonic acid group can influence the compound’s interaction with biological targets and its overall efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
- 6-Aminohexanoic acid
- 2-Amino-5-sulfohexanoic acid
- 2-Amino-4-sulfohexanoic acid
Eigenschaften
Molekularformel |
C6H13NO5S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
2-amino-6-sulfohexanoic acid |
InChI |
InChI=1S/C6H13NO5S/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H,10,11,12) |
InChI-Schlüssel |
NZBGFLKQNOWTFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS(=O)(=O)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




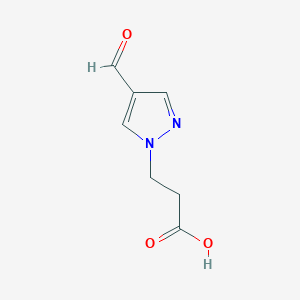
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)


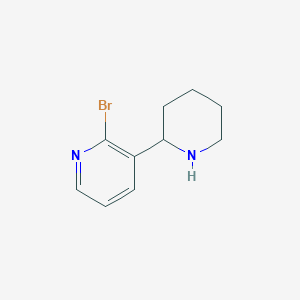
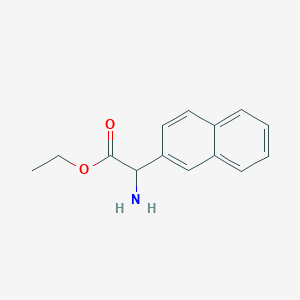
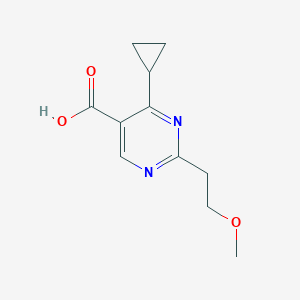
![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)
